molecular formula C13H13NOS3 B1335695 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-15-5

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B1335695
CAS No.: 122246-15-5
M. Wt: 295.5 g/mol
InChI Key: TUUWVDUMWZBPRC-UHFFFAOYSA-N
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Description

Historical Development of Dithiolo-fused Heterocyclic Systems

The historical development of dithiolo-fused heterocyclic systems represents a fascinating journey that spans over a century of organic chemistry evolution. The foundational work in heterocyclic chemistry can be traced back to the late nineteenth century when pioneering chemists began recognizing the unique properties of compounds containing heteroatoms within cyclic structures. Friedrich Miescher's discovery of nuclein in 1869, later recognized as nucleic acid, marked one of the earliest encounters with heterocyclic systems, though the full structural implications were not understood until decades later. This seminal discovery highlighted the presence of heterocyclic bases in biological systems, laying the groundwork for future investigations into sulfur-containing heterocycles.

The systematic approach to naming heterocyclic compounds emerged in the 1880s through the independent work of Arthur Hantzsch in 1887 and Oscar Widman in 1888, who developed what became known as the Hantzsch-Widman system for nomenclature. This system, initially designed for five- and six-membered rings containing nitrogen, was subsequently extended to accommodate different ring sizes and various heteroatoms, including sulfur. The establishment of this nomenclature framework proved crucial for the subsequent development of dithiolo-fused systems, providing a standardized method for describing increasingly complex heterocyclic architectures.

The specific development of 3H-1,2-dithiole-3-thiones gained significant momentum in the latter half of the twentieth century, driven primarily by their recognition as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule. This biological relevance sparked intensive research into their synthesis and properties, leading to the development of sophisticated synthetic methodologies. The discovery that disulfur dichloride could be used as a versatile reagent for constructing 1,2-dithiole rings represented a major breakthrough in the field. This methodology, developed through collaborative efforts between research groups, demonstrated that tertiary isopropylamines could react with disulfur dichloride to produce complex polysulfur-containing heterocyclic systems.

A particularly significant milestone in dithiolo-fused heterocyclic chemistry occurred with the discovery that N-ethyldiisopropylamine, previously considered an inert base, could undergo remarkable transformations when treated with disulfur dichloride. This one-pot reaction converted fourteen isopropyl carbon-hydrogen bonds into ten carbon-sulfur bonds and two carbon-carbon double bonds, while leaving the ethyl group intact, demonstrating the extraordinary reactivity patterns possible within dithiolo chemistry. Such discoveries fundamentally changed the understanding of how complex heterocyclic systems could be constructed from relatively simple starting materials.

Classification and Nomenclature in the Dithioloquinolinethione Family

The classification and nomenclature of dithioloquinolinethione compounds requires a thorough understanding of both the quinoline and dithiole structural components, as well as their fusion patterns. According to established International Union of Pure and Applied Chemistry nomenclature principles, heterocyclic compounds can be systematically named based on their fundamental ring systems, with dithioloquinolinethiones representing a complex fusion of two distinct heterocyclic frameworks. The quinoline component belongs to the class of benzo-fused six-membered nitrogen heterocycles, while the dithiole ring constitutes a five-membered system containing two sulfur atoms.

The systematic classification of heterocyclic compounds typically divides them into saturated and unsaturated categories, with further subdivision based on ring size and heteroatom content. Five-membered heterocyclic compounds, such as the dithiole component in dithioloquinolinethiones, are considered to be derived from benzene by replacing one carbon-carbon bond with a heteroatom containing a lone pair of electrons. The presence of multiple heteroatoms, as in the case of 1,2-dithiole rings containing two sulfur atoms, creates additional complexity in both nomenclature and classification schemes.

Within the broader context of heterocyclic chemistry, dithioloquinolinethiones are classified as aromatic heterocyclic compounds due to their extended conjugation systems and compliance with Hückel aromaticity rules. The quinoline portion provides a stable aromatic framework, while the fused dithiole ring contributes additional sulfur-based electronic effects. This combination results in compounds that exhibit unique reactivity patterns and electronic properties that distinguish them from simpler heterocyclic systems.

Structural Component Ring Size Heteroatoms Aromatic Character Fusion Pattern
Quinoline core 6-membered 1 Nitrogen Aromatic Benzo-fused
Dithiole ring 5-membered 2 Sulfur Aromatic [3,4-c] fusion
Complete system Tricyclic 1 N, 2 S Extended aromatic Linear fusion

The specific nomenclature of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinoline-1-thione follows systematic principles where the quinoline serves as the parent heterocycle, with the dithiolo ring indicated by the bracketed fusion descriptor [3,4-c]. The numbering system begins with the quinoline nitrogen as position 1, and the fusion positions are clearly specified to avoid ambiguity. Substituents such as methoxy and dimethyl groups are positioned according to the established numbering scheme, ensuring precise structural identification.

Significance in Heterocyclic Chemistry Research

The significance of dithioloquinolinethione compounds in contemporary heterocyclic chemistry research extends far beyond their structural complexity, encompassing fundamental chemical principles, synthetic methodology development, and potential therapeutic applications. These compounds serve as excellent models for studying electronic interactions between different heterocyclic systems, particularly the interplay between nitrogen-containing aromatic rings and sulfur-rich environments. The unique electronic properties arising from this combination have made them valuable tools for investigating structure-activity relationships in heterocyclic chemistry.

Recent research has demonstrated that dithioloquinolinethione derivatives exhibit remarkable biological activities, with particular emphasis on their role as kinase inhibitors. Studies utilizing computational prediction software have identified compounds within this structural class that possess pleiotropic activity, including chemoprotective and antitumor properties. Experimental validation of these predictions has revealed that specific derivatives can achieve sub-micromolar inhibition of critical protein kinases such as JAK3, NPM1-ALK, and cRAF, with IC50 values ranging from 0.25 to 0.78 μM.

The synthetic accessibility of dithioloquinolinethione compounds has made them attractive targets for methodology development in heterocyclic chemistry. Advanced synthetic strategies have been developed for their preparation, including sulfurization reactions using elemental sulfur in dimethylformamide, and electrophilic functionalization approaches targeting specific positions within the heterocyclic framework. These methodologies have broader implications for heterocyclic synthesis, providing templates for constructing other complex fused ring systems.

Research Application Specific Focus Key Findings Research Impact
Kinase inhibition JAK3 targeting IC50 = 0.36-0.46 μM Therapeutic potential
Synthetic methodology Ring formation One-pot sulfurization Method development
Structure-activity studies Electronic effects Methoxy group influence Mechanistic insight
Computational modeling Activity prediction PASS Online validation Predictive chemistry

The structural diversity achievable within the dithioloquinolinethione framework has enabled researchers to explore systematic modifications and their effects on biological activity. The introduction of various substituents at different positions on both the quinoline and dithiole components has provided valuable insights into the molecular features responsible for biological activity. This systematic approach has contributed significantly to the understanding of how structural modifications influence pharmacological properties in heterocyclic compounds.

Overview of Dithiolo[3,4-c]quinoline Scaffold Systems

The dithiolo[3,4-c]quinoline scaffold represents a sophisticated architectural framework that combines the aromatic stability of quinoline with the unique reactivity of 1,2-dithiole systems. This fusion pattern, designated as [3,4-c], indicates that the dithiole ring is attached to the quinoline core at positions 3 and 4, creating a linear tricyclic system with extended conjugation. The resulting molecular architecture exhibits distinctive electronic properties that arise from the interaction between the nitrogen-containing quinoline system and the sulfur-rich dithiole component.

The electronic structure of dithiolo[3,4-c]quinoline scaffolds is characterized by significant delocalization of π-electrons across the entire tricyclic framework. The quinoline portion contributes a stable aromatic system with established electron-deficient character due to the nitrogen heteroatom, while the dithiole ring provides electron-rich sulfur centers capable of participating in various chemical transformations. This electronic complementarity creates unique reactivity patterns that distinguish these compounds from simpler heterocyclic systems.

Structural modifications within the dithiolo[3,4-c]quinoline framework can be achieved through several strategic approaches. Diversification of the quinoline component typically involves substitution at the aromatic ring or functionalization of the nitrogen atom, while modifications to the dithiole system often focus on the thiocarbonyl group or the formation of additional fused rings. The compound 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinoline-1-thione exemplifies these modification strategies, incorporating a methoxy substituent on the quinoline ring and dimethyl groups at the 4-position.

The synthesis of dithiolo[3,4-c]quinoline scaffolds typically involves the construction of the dithiole ring onto a pre-formed quinoline substrate. This approach utilizes sulfurization reactions with elemental sulfur or specialized sulfur-containing reagents to generate the characteristic 1,2-dithiole-3-thione functionality. Alternative synthetic strategies may involve the simultaneous construction of both ring systems through cascade reactions or the fusion of pre-formed dithiole units with quinoline precursors.

Scaffold Feature Structural Characteristic Electronic Effect Synthetic Accessibility
Quinoline core Aromatic stability Electron-deficient Well-established methods
Dithiole fusion [3,4-c] connectivity Electron-rich sulfur Sulfurization reactions
Extended conjugation Tricyclic framework Delocalized π-system Multi-step synthesis
Substitution patterns Variable functionality Tunable properties Position-specific methods

The reactivity profile of dithiolo[3,4-c]quinoline scaffolds encompasses both electrophilic and nucleophilic reaction pathways, depending on the specific structural features and reaction conditions employed. The thiocarbonyl group within the dithiole ring serves as a key reactive site, capable of undergoing addition reactions, cycloaddition processes, and various transformations that can lead to ring-opened or rearranged products. These reactivity patterns have been exploited in the development of libraries of structurally related compounds for biological screening and structure-activity relationship studies.

The conformational flexibility of dithiolo[3,4-c]quinoline scaffolds, particularly in the dihydroquinoline variants, contributes to their ability to interact with diverse biological targets. The presence of the dimethyl groups at the 4-position, as seen in 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinoline-1-thione, introduces steric constraints that influence the overall molecular geometry and may affect binding interactions with protein targets. Understanding these conformational aspects is crucial for rational drug design efforts based on this scaffold system.

Properties

IUPAC Name

6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS3/c1-13(2)11-9(12(16)18-17-11)7-5-4-6-8(15-3)10(7)14-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWVDUMWZBPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=S)SS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methoxy-2-methylquinoline with carbon disulfide and a base, followed by cyclization to form the dithiolo ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or dithiolo ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or dithiolo ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exerts its effects involves interaction with molecular targets such as enzymes and proteins. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation process essential for cell signaling and growth . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities References
6-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione 6-OCH₃, 4-CH₃ C₁₃H₁₃NOS₃ 279.43 Potential kinase inhibition, enhanced solubility
5-(3,4-Dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-dithioloquinoline-1-thione 5-(3,4-(OCH₃)₂Bz), 8-OCH₃ C₂₂H₂₁NO₄S₃ 475.62 Protein kinase inhibition (IC₅₀: 0.2–1.5 µM)
5-(2-Bromobenzoyl)-4,4-dimethyl-dithioloquinoline-1-thione 5-(2-BrBz) C₁₈H₁₃BrNOS₃ 440.38 Enhanced reactivity for halogen bonding
8-Ethoxy-5-[(6-ethoxy-benzothiazol-2-yl)thioacetyl]-4,4-dimethyl-dithioloquinoline-1-thione 8-OCH₂CH₃, 5-benzothiazole C₂₅H₂₄N₂O₃S₅ 560.80 Dual benzothiazole-dithioloquinoline activity
1-(6-Ethoxy-4,4-dimethyl-dithioloquinoline-5-yl)-2-phenylethanone 6-OCH₂CH₃, 5-PhCO C₂₁H₂₁NO₂S₃ 431.58 Antimicrobial (MIC: 4–16 µg/mL)
5-(2-Ethylbutanoyl)-4,4-dimethyl-dithioloquinoline-1-thione 5-(CH₂CH₂CH₂CO) C₁₈H₂₁NOS₃ 363.56 Metalloprotein inhibition via dithiolo-metal coordination

Key Findings:

Substituent Impact on Solubility :

  • Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups at positions 6 or 8 improve aqueous solubility, critical for bioavailability .
  • Halogenated derivatives (e.g., bromobenzoyl) exhibit lower solubility but higher reactivity in electrophilic substitutions .

Biological Activity Trends: Kinase Inhibition: The 3,4-dimethoxybenzoyl derivative (Table 1, Row 2) shows potent kinase inhibition due to planar aromaticity and hydrogen-bonding capacity . Antimicrobial Activity: Phenylethanone-substituted analogs (Table 1, Row 5) disrupt bacterial membrane integrity . Anticancer Potential: Dithiolo-metal coordination in 5-(2-ethylbutanoyl) derivatives (Table 1, Row 6) may inhibit metalloenzymes like matrix metalloproteinases .

Structural Uniqueness of 6-Methoxy Derivative: The 6-methoxy group creates steric hindrance that may limit off-target interactions compared to bulkier substituents (e.g., benzothiazole in Table 1, Row 4) . Compared to non-methoxy analogs (e.g., 4,4-dimethyl-dithioloquinoline), the 6-OCH₃ group enhances π-π stacking with aromatic residues in enzyme active sites .

Biological Activity

6-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS: 351192-70-6) is a synthetic compound belonging to the class of dithioloquinoline derivatives. It has garnered attention due to its diverse biological activities, including potential applications in cancer treatment and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO3S3C_{21}H_{19}NO_3S_3, with a molar mass of approximately 429.58 g/mol. The structure features a tricyclic dithioloquinoline framework that contributes to its biological activity.

Property Value
Molecular FormulaC₁₃H₁₃NOS₃
CAS Number351192-70-6
Molar Mass429.58 g/mol
Hazard ClassificationIrritant

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. A study utilizing the PASS Online software identified several derivatives with pleiotropic activity, including chemoprotective and antitumor effects. Notably, compounds derived from this scaffold showed potent inhibition against various kinases associated with cancer progression:

Compound Target Kinase IC50 (µM)
2aJAK30.36
2bJAK30.38
2cJAK30.41
2qNPM1-ALK0.54

These findings indicate that certain derivatives may serve as promising candidates for the development of novel anticancer therapies.

Antimicrobial Activity

In addition to antitumor properties, the compound has shown notable antimicrobial activity. In comparative studies against standard antibiotics such as ampicillin and streptomycin, some derivatives exhibited superior efficacy. Furthermore, antifungal assessments indicated that certain compounds surpassed the effectiveness of established antifungal agents like ketoconazole and bifonazole.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Experimental results indicated that its anti-inflammatory activity is comparable to or greater than that of indomethacin, a common non-steroidal anti-inflammatory drug (NSAID). The ability to modulate inflammatory pathways positions these compounds as candidates for treating inflammatory diseases.

Case Study: Inhibition of Protein Kinases

A detailed investigation into the inhibitory effects on protein kinases revealed that derivatives of this compound could effectively inhibit several key kinases involved in oncogenesis:

  • JAK3 : Critical in cytokine signaling pathways.
  • NPM1-ALK : An important target in certain leukemias.
  • EGFR : Often mutated in various cancers.

The inhibition percentages were significant (>85%) for several tested compounds, indicating their potential as therapeutic agents in kinase-related diseases.

Q & A

Q. What are the established synthetic routes for 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, and how do reaction conditions influence yield and purity?

A common method involves refluxing a precursor (e.g., 4,4-dimethyl-7-R2-8-R1-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione) with acylating agents like (2-naphthyloxy)acetyl chloride in dry toluene and pyridine. Pyridine acts as a catalyst and acid scavenger, while toluene provides a high-boiling solvent. Reaction times (~5 hours) and stoichiometric ratios (1:1.2 substrate:acylating agent) are critical for minimizing side products. Post-synthesis, recrystallization from toluene improves purity . Alternative routes involve sulfurization of dihydroquinoline derivatives with elemental sulfur in dimethylformamide under reflux .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive proof of the tricyclic dithioloquinoline core and substituent orientation, as demonstrated in related dithiolo[3,4-c]quinoline derivatives . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., thione C=S stretch at ~1200 cm⁻¹) .

Q. What safety precautions are required when handling this compound due to its hazardous classification?

Classified as an irritant, it requires handling in a fume hood with personal protective equipment (PPE: gloves, lab coat, goggles). Solubility in organic solvents like toluene necessitates proper waste disposal. Stability studies indicate sensitivity to moisture and light, recommending storage under inert gas (e.g., N₂) at –20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation at positions 7 and 8) impact inhibitory activity against protein kinases like ALK or EGFR?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., morpholinylcarbonothioyl) at position 8 enhance kinase inhibition (IC₅₀ values <10 µM for ALK). Conversely, bulky substituents (e.g., phenylpiperazinyl) reduce solubility but improve selectivity for JAK3. Hybrid derivatives combining dithioloquinoline with pyrrolo[3,2,1-ij]quinoline fragments exhibit novel binding modes, bypassing resistance mutations in EGFR[L858R][T790] .

Q. What computational strategies are used to predict the biological activity of derivatives, and how reliable are these models?

PASS Online software predicts pleiotropic activity (e.g., antitumor, chemoprotective) by analyzing pharmacophore features and ligand-receptor interactions. However, discrepancies arise between in silico predictions and experimental data. For example, an imino-substituted derivative showed high experimental activity (IC₅₀ = 2.1 µM against cRAF[Y340D][Y341D]) despite being flagged as inactive computationally, highlighting the need for molecular dynamics simulations to refine docking models .

Q. How can conflicting data on compound stability under acidic/basic conditions be resolved?

Contradictory reports on stability may arise from substituent-dependent reactivity. For instance, the 1,2-dithiolo-3-imine fragment remains stable in acidic media but undergoes Dimroth rearrangement in strongly basic conditions, forming isothiazoloquinoline derivatives. Controlled pH studies (pH 2–12) with real-time HPLC monitoring are recommended to map degradation pathways .

Q. What methodologies optimize the synthesis of chimeric derivatives for antiviral applications (e.g., SARS-CoV-2 inhibition)?

Introducing naphthalen-2-yloxyacetyl groups at position 5 via nucleophilic acyl substitution improves cellular uptake and antiviral efficacy. Parallel synthesis using automated flow reactors enhances reproducibility, while SPR (surface plasmon resonance) screens validate binding to viral proteases. Recent work achieved EC₅₀ values of 8.7 µM in Vero E6 cells .

Methodological Considerations

Q. How should researchers design experiments to validate mechanistic hypotheses (e.g., Michael addition vs. radical pathways)?

Isotopic labeling (e.g., ³⁴S) and trapping experiments (e.g., TEMPO for radicals) clarify reaction mechanisms. For example, the synthesis of dithiolo[3,4-b]pyridines proceeds via Michael addition of dithioamide onto malononitrile, followed by cyclization and oxidation, as confirmed by ¹³C-labeled intermediates .

Q. What strategies mitigate challenges in crystallizing derivatives for structural studies?

Slow evaporation of dichloromethane/hexane mixtures at 4°C promotes single-crystal growth. For recalcitrant compounds, co-crystallization with iodine (as a heavy atom) improves X-ray diffraction resolution .

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